molecular formula C8H9N3OS B7777354 2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one

2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7777354
M. Wt: 195.24 g/mol
InChI Key: VAKLVFWIPXBEGM-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity with unique properties and applications. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one involves several steps, starting with the selection of appropriate raw materials. The process typically includes:

    Initial Reaction: The raw materials undergo a primary reaction under controlled conditions, often involving catalysts to enhance the reaction rate.

    Intermediate Formation: The initial reaction leads to the formation of intermediate compounds, which are then purified and isolated.

    Final Synthesis: The intermediate compounds undergo further reactions, including oxidation, reduction, or substitution, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Handling: Bulk handling of raw materials to ensure a consistent supply.

    Reaction Control: Automated systems to monitor and control reaction conditions such as temperature, pressure, and pH.

    Purification and Isolation: Advanced techniques like chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s action can lead to changes in cellular pathways, influencing various biological processes.

Properties

IUPAC Name

2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6/h2-3,9H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKLVFWIPXBEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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